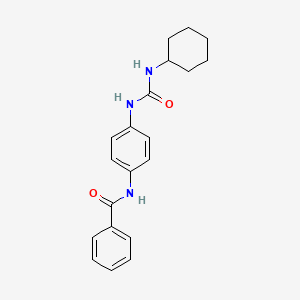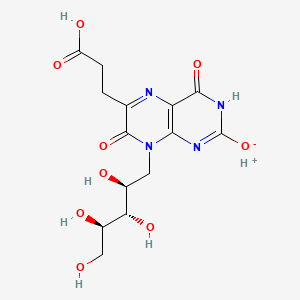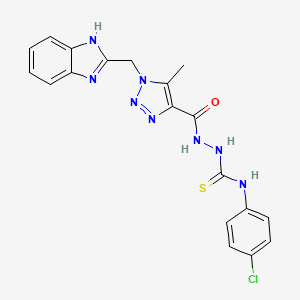
Egfr-IN-94
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Egfr-IN-94 is a novel compound designed to inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase. This receptor plays a crucial role in the regulation of cell growth, survival, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with various cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Egfr-IN-94 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:
Formation of the Core Structure: This involves the use of aromatic compounds and heterocycles, often through cyclization reactions.
Functional Group Introduction: Various functional groups are introduced using reagents such as halogens, amines, and hydroxyl groups under specific conditions like reflux or catalytic hydrogenation.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
Egfr-IN-94 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using agents like sodium borohydride, leading to the addition of hydrogen or removal of oxygen.
Substitution: This compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, amines, hydroxyl groups under conditions like reflux or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
Egfr-IN-94 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound for studying EGFR inhibition and developing new synthetic methodologies.
Biology: Helps in understanding the role of EGFR in cell signaling pathways and its impact on cellular functions.
Medicine: Plays a crucial role in cancer research, particularly in developing targeted therapies for EGFR-mutant cancers.
Industry: Used in the development of diagnostic tools and therapeutic agents for cancer treatment
Wirkmechanismus
Egfr-IN-94 exerts its effects by inhibiting the tyrosine kinase activity of the epidermal growth factor receptor. This inhibition prevents the phosphorylation of tyrosine residues on the receptor, thereby blocking downstream signaling pathways involved in cell proliferation, survival, and migration. The compound specifically targets the adenosine triphosphate (ATP)-binding site of the enzyme, preventing ATP from binding and activating the receptor .
Vergleich Mit ähnlichen Verbindungen
Egfr-IN-94 is unique compared to other EGFR inhibitors due to its high selectivity and potency. Similar compounds include:
Gefitinib: An EGFR inhibitor that also targets the ATP-binding site but has different pharmacokinetic properties.
Erlotinib: Another EGFR inhibitor with a similar mechanism of action but varying efficacy and side effect profile.
Osimertinib: A third-generation EGFR inhibitor that is effective against specific EGFR mutations resistant to first- and second-generation inhibitors
This compound stands out due to its ability to overcome resistance mechanisms that limit the efficacy of other EGFR inhibitors, making it a promising candidate for further development and clinical application .
Eigenschaften
Molekularformel |
C19H17ClN8OS |
|---|---|
Molekulargewicht |
440.9 g/mol |
IUPAC-Name |
1-[[1-(1H-benzimidazol-2-ylmethyl)-5-methyltriazole-4-carbonyl]amino]-3-(4-chlorophenyl)thiourea |
InChI |
InChI=1S/C19H17ClN8OS/c1-11-17(18(29)25-26-19(30)21-13-8-6-12(20)7-9-13)24-27-28(11)10-16-22-14-4-2-3-5-15(14)23-16/h2-9H,10H2,1H3,(H,22,23)(H,25,29)(H2,21,26,30) |
InChI-Schlüssel |
LZJUTHIGOYGTHE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=NN1CC2=NC3=CC=CC=C3N2)C(=O)NNC(=S)NC4=CC=C(C=C4)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


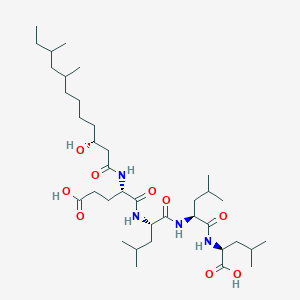
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] hexadecanethioate;azane](/img/structure/B12379581.png)


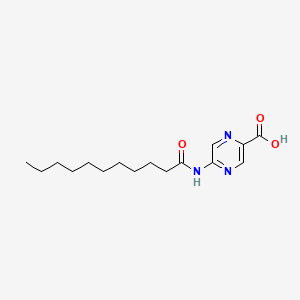


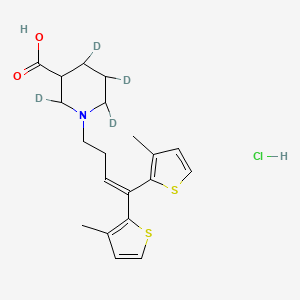
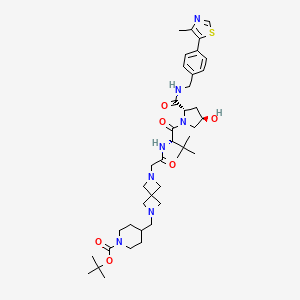
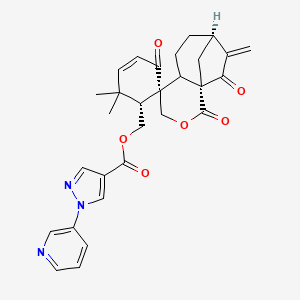
![5,12-Dihydro-12-phenylindolo[3,2-a]carbazole-d16](/img/structure/B12379666.png)
